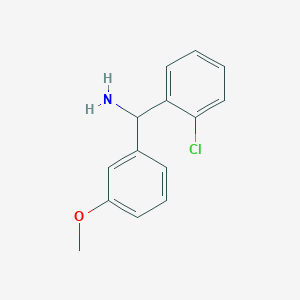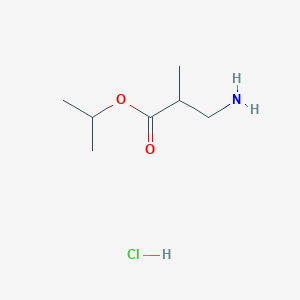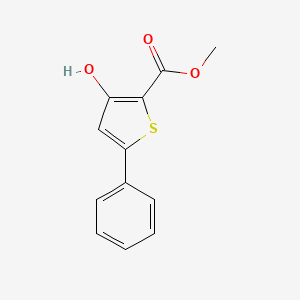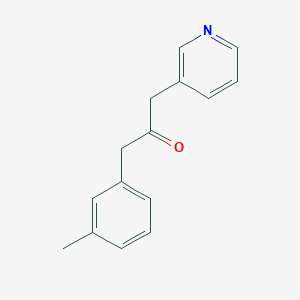![molecular formula C11H18N2O B1455804 1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol CAS No. 1495714-60-7](/img/structure/B1455804.png)
1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol
Übersicht
Beschreibung
The compound “1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol” is a complex organic molecule that contains a pyrazole ring and a cyclohexanol group . Pyrazole is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazoles are generally synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the pyrazole ring and the cyclohexanol group. Pyrazole is a 5-membered ring with adjacent nitrogen atoms .Chemical Reactions Analysis
Pyrazoles are involved in several reactions. They are used as reagents for the preparation of various compounds, including aminothiazoles, amino-pyrido-indol-carboxamides, and pyridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, pyrazoles have a molar mass of around 68.079 g·mol −1, and they are weak bases .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
The 4-methyl-1H-pyrazol-1-yl group is often used in organic synthesis. For instance, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline was prepared in a 63% yield utilizing a C–F activation strategy from a mixture of 4-(trifluoromethyl)aniline, 4-methylpyrazole, and KOH in dimethylsulfoxide (DMSO) .
Crystallography
The crystal structure of tris(4-methyl-1H-pyrazol-1-yl)methane, a compound closely related to “1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol”, has been studied . This research can provide valuable insights into the properties and potential applications of similar compounds.
Antileishmanial Activity
Compounds containing the sulfonamide functionality, which is structurally similar to the 4-methyl-1H-pyrazol-1-yl group, have shown antiparasitic activity . This suggests potential applications in the development of new antileishmanial drugs.
Antibacterial Activity
The 4-methyl-1H-pyrazol-1-yl group and its derivatives have demonstrated antibacterial properties . This makes them potential candidates for the development of new antibacterial agents.
Anti-inflammatory Activity
Compounds containing the 4-methyl-1H-pyrazol-1-yl group have shown anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases.
Anticancer Activity
The 4-methyl-1H-pyrazol-1-yl group and its derivatives have demonstrated anticancer properties . This makes them potential candidates for the development of new anticancer drugs.
Analgesic Activity
Compounds containing the 4-methyl-1H-pyrazol-1-yl group have shown analgesic activity . This suggests potential applications in the treatment of pain.
Antioxidant Activity
The 4-methyl-1H-pyrazol-1-yl group and its derivatives have demonstrated antioxidant properties . This makes them potential candidates for the development of new antioxidant agents.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(4-methylpyrazol-1-yl)methyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-10-7-12-13(8-10)9-11(14)5-3-2-4-6-11/h7-8,14H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQZASYYQRGACJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



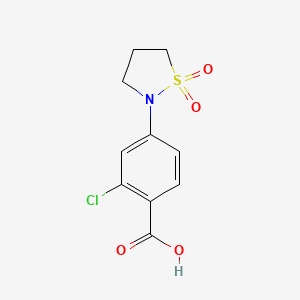
![7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1455723.png)



![3-Ethoxyspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1455731.png)
![3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B1455733.png)
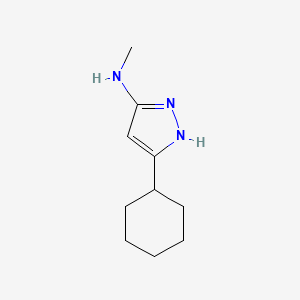
![6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid](/img/structure/B1455736.png)
